molecular formula C7H14N2O2 B2419536 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide CAS No. 1268883-06-2

4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide

Cat. No.: B2419536
CAS No.: 1268883-06-2
M. Wt: 158.201
InChI Key: NLTKNSYKTHFFMK-UHFFFAOYSA-N
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Description

4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-amino-N-methyloxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-9-6(10)7(8)2-4-11-5-3-7/h2-5,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTKNSYKTHFFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Keto Intermediates

A foundational approach involves reductive amination of tetrahydro-2H-pyran-4-one (tetrahydropyrone) to introduce the amino group. In this method, the ketone reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium on carbon (Pd/C) as a catalyst. The reaction proceeds via formation of an imine intermediate, which is subsequently reduced to the secondary amine.

Reaction Conditions :

  • Solvent : Methanol or ethanol
  • Temperature : 50–80°C
  • Catalyst : 5–10% Pd/C under 1–3 bar H2 pressure
  • Yield : 60–85% after purification via recrystallization

Post-amination, the carboxylic acid group is introduced through oxidation or hydrolysis of a pre-existing nitrile moiety. For instance, 4-amino-tetrahydro-2H-pyran-4-carbonitrile can be hydrolyzed to the carboxylic acid using concentrated hydrochloric acid (HCl) at elevated temperatures (80–100°C). Subsequent activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) enables coupling with methylamine to form the N-methyl carboxamide.

Optimization Challenges

A key challenge lies in balancing the reductive amination’s pH (optimal range: 6–8) while avoiding over-reduction of the pyran ring. Kinetic studies using in situ Fourier-transform infrared (FTIR) spectroscopy reveal that imine formation is rate-limiting, necessitating precise control of methylamine stoichiometry.

Nitrile Hydrolysis and Amide Bond Formation

Strecker Synthesis for Amino Nitrile Intermediates

The Strecker reaction offers a direct route to 4-amino-4-cyano-tetrahydro-2H-pyran. As detailed in patent CN109942531A, tetrahydropyrone reacts with ammonium carbonate and sodium cyanide in a water-ethanol mixture (1:1 v/v) at 60°C for 3 hours. This yields an α-amino nitrile intermediate, which is isolated via vacuum filtration and washed with ice-cold water.

Key Data :

Parameter Value
Starting Material Tetrahydropyrone (100 g)
Ammonium Carbonate 247 g
Sodium Cyanide 89 g
Yield (Intermediate) 165 g (82.5%)

Controlled Hydrolysis to Carboxamide

Traditional nitrile hydrolysis under acidic or basic conditions typically yields carboxylic acids. However, partial hydrolysis to the carboxamide can be achieved using hydrogen peroxide (H2O2) in a buffered aqueous solution (pH 7–8) at 25–40°C. Alternatively, enzymatic catalysis with nitrile hydratase offers a selective pathway, though industrial scalability remains limited.

For the target compound, the amino nitrile intermediate is treated with methylamine in the presence of a copper(I) catalyst, directly forming the N-methyl carboxamide. This one-pot strategy avoids isolation of the carboxylic acid, improving overall yield (70–78%).

Carbodiimide-Mediated Coupling Strategies

Activation of Carboxylic Acid Precursors

4-Aminotetrahydro-2H-pyran-4-carboxylic acid, synthesized via methods in Section 1 or 2, serves as the starting material. Activation of the carboxylic acid group is achieved using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt).

Representative Protocol :

  • Activation : The carboxylic acid (4.0 g, 31 mmol) is dissolved in dichloromethane (DCM) and treated with EDC (6.5 g, 34 mmol) and HOBt (4.6 g, 34 mmol) at 0°C.
  • Coupling : Methylamine hydrochloride (3.3 g, 34 mmol) and N,N-diisopropylethylamine (DIEA, 7.4 mL, 68 mmol) are added, and the mixture is stirred at room temperature for 18 hours.
  • Workup : The reaction is quenched with 1N HCl, extracted with ethyl acetate, and purified via column chromatography.
  • Yield : 81% (4.3 g).

Solvent and Base Selection

The choice of solvent (e.g., DCM, DMF) and base (e.g., DIEA, triethylamine) significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance reagent solubility but may necessitate higher temperatures for activation.

Acid Chloride Aminolysis Approach

Synthesis of Acid Chloride

The carboxylic acid precursor is converted to its corresponding acid chloride using oxalyl chloride (COCl2) or thionyl chloride (SOCl2) in anhydrous DCM. For example, treatment with oxalyl chloride (15.2 g, 120 mmol) at 0°C for 1 hour quantitatively generates the acid chloride.

Reaction with Methylamine

The acid chloride is reacted with methylamine in a two-phase system (DCM/water) with sodium bicarbonate (NaHCO3) to neutralize HCl byproducts. This method achieves yields of 85–89% but requires stringent moisture control to prevent hydrolysis.

Industrial-Scale Data :

Parameter Value
Acid Chloride 223 g (1.71 mol)
Methylamine HCl 183.86 g (1.1 eq)
Solvent DCM (2.23 L)
Yield 339 g (114% crude)

Industrial-Scale Synthesis and Optimization

Continuous Flow Reactors

Recent advances employ continuous flow systems to enhance the safety and efficiency of reductive amination. For example, a plug-flow reactor operating at 10 bar H2 and 70°C reduces reaction time from 12 hours (batch) to 2 hours, with a space-time yield of 1.2 kg·L⁻¹·h⁻¹.

Crystallization and Purification

Final purification often involves recrystallization from ethanol/water (3:1 v/v) or tert-butyl methyl ether (TBME). Particle size control is critical for pharmaceutical applications, with laser diffraction analysis confirming a median diameter (D50) of 50–70 μm.

Chemical Reactions Analysis

Types of Reactions

4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Organic Synthesis

4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide serves as an important intermediate in organic synthesis. It is utilized in the development of more complex molecules, enabling the creation of various derivatives that may exhibit enhanced pharmacological properties. The compound's functional groups facilitate diverse chemical reactions, such as:

  • Knoevenagel Condensation : A method for forming carbon-carbon double bonds.
  • Electrocyclization Reactions : Transformations that involve the formation of cyclic structures from linear precursors.

These reactions are crucial for synthesizing derivatives that may enhance biological activity or provide new therapeutic avenues.

Research indicates that 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide exhibits various biological activities, making it a candidate for further investigation in pharmacology. Key areas of focus include:

  • Enzyme Interaction : The compound may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and cellular processes.
  • Therapeutic Potential : Preliminary studies suggest potential roles in treating conditions related to enzyme dysfunction or metabolic disorders .

Medicinal Chemistry

In medicinal chemistry, 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide is being explored for its potential therapeutic applications. Its unique structure allows for the design of drug candidates with specific properties, such as:

  • Targeting Specific Biomolecules : Investigations into its interactions with receptors and enzymes can lead to the development of novel therapeutics.
  • Pharmacokinetics and Toxicology Studies : Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles is vital for assessing its viability as a drug candidate .

Industrial Applications

The compound is also utilized in the production of various industrial chemicals and materials. Its solubility in polar solvents makes it suitable for diverse applications in chemical manufacturing processes.

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition properties of 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide revealed its potential to modulate specific metabolic pathways. The compound demonstrated significant inhibitory effects on certain enzymes involved in metabolic disorders, suggesting potential therapeutic applications .

Case Study 2: Drug Development

Another research initiative explored the synthesis of derivatives based on 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide for drug development purposes. These derivatives were evaluated for their binding affinity to target receptors, showcasing improved pharmacological profiles compared to existing drugs .

Mechanism of Action

The mechanism of action of 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-methyloxane-4-carboxamide
  • 4-Amino-N-methyltetrahydropyran-4-carboxamide
  • 4-Amino-N-methyltetrahydro-2H-pyran-4-carboxamide

Uniqueness

4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide is unique due to its specific structural features and chemical properties.

Biological Activity

4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide, also known as a derivative of tetrahydropyran, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C7_{7}H13_{13}N1_{1}O1_{1}
  • CAS Number : 1268883-06-2

This structure features a tetrahydropyran ring with an amino group and a carboxamide functional group, which contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide exhibits antimicrobial properties. A study demonstrated that the compound showed significant inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it was observed to inhibit cell proliferation in human breast cancer cells by activating caspase pathways. The compound's ability to modulate signaling pathways related to cell survival and apoptosis positions it as a candidate for anticancer drug development .

Neuroprotective Effects

Emerging evidence suggests that 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide may possess neuroprotective properties. In animal models of neurodegenerative diseases, treatment with this compound resulted in reduced neuronal death and improved cognitive function. The proposed mechanism involves the inhibition of oxidative stress and inflammation in neuronal tissues .

The biological activity of 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Interaction : It can bind to specific receptors on cell membranes, modulating their activity and influencing downstream signaling pathways.
  • Oxidative Stress Reduction : By scavenging free radicals, it helps mitigate oxidative damage in cells.

Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
Cancer Cell Apoptosis Induced apoptosis in MCF-7 breast cancer cells via caspase activation .
Neuroprotection Reduced neuronal loss in models of Alzheimer's disease, improving cognitive outcomes .

Q & A

Q. What synthetic methodologies are commonly employed for 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDCI/NHS) in anhydrous dichloromethane under inert nitrogen atmospheres, followed by acid treatment and purification via column chromatography . Multi-component one-pot reactions using organocatalysts like L-proline or DABCO are also effective, particularly for generating stereochemical diversity in derivatives . Key factors include temperature control (reflux at 105°C for thioamide formation) and stoichiometric optimization of reagents like P4S10 for sulfur incorporation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify proton environments and carbon frameworks, complemented by APCI-MS for molecular weight validation . Elemental analysis ensures purity (>98% by HPLC), while IR spectroscopy detects functional groups like amides or thioamides . For stereochemical ambiguity, 2D NMR (COSY, HSQC) resolves spatial arrangements of substituents .

Advanced Research Questions

Q. How can solvent polarity and catalyst choice impact the stereochemical outcome in derivative synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic additions, favoring specific stereoisomers. Chiral catalysts like L-proline induce enantioselectivity in multi-component reactions, as demonstrated in the synthesis of amino-arylbenzoic acid esters . Computational modeling (DFT) can predict solvent-catalyst interactions to guide experimental design .

Q. What strategies resolve discrepancies between computational predictions and experimental data in conformational analysis?

Q. How do electron-withdrawing groups (EWGs) at the pyran ring influence reactivity in derivatization reactions?

  • Methodological Answer : EWGs (e.g., -NO₂, -CN) at the 4-position activate the pyran ring for nucleophilic substitution or cycloaddition reactions. For example, thioamide derivatives are synthesized via P4S10-mediated thionation of amides under reflux . Reactivity trends can be quantified using Hammett constants or frontier molecular orbital (FMO) analysis .

Q. What are common impurities in the synthesis of this compound, and how are they mitigated?

  • Methodological Answer : Byproducts include unreacted intermediates (e.g., carbodiimide adducts) or over-oxidized species. Monitor reaction progress via TLC/HPLC and optimize quenching protocols (e.g., acidic workup to hydrolyze excess EDCI). Purify crude products using gradient elution in column chromatography (silica gel, hexane/EtOAc) .

Q. How does the compound’s conformational flexibility affect its biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : The tetrahydropyran ring’s chair-to-boat transitions modulate binding affinity to biological targets. Use dynamic NMR or molecular dynamics simulations to assess ring puckering. Compare activity of rigid analogs (e.g., locked chair conformers) to flexible derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and mass spectrometry data during structural elucidation?

  • Methodological Answer : Contradictions may arise from isotopic impurities or ion fragmentation patterns. Re-run MS under softer ionization conditions (e.g., ESI instead of APCI) to reduce fragmentation. Confirm NMR assignments using ¹H-¹³C HMBC to correlate protons with quaternary carbons . Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Tables for Key Data

Synthetic Route Key Reagents/ConditionsYield (%)Purity (HPLC)Reference
EDCI/NHS couplingDCM, N₂, 4-fluorobenzylamine, HCl/AcOH workup65-70>98
L-Proline catalysisAcetonitrile, 50°C, 24h55-60>95
P4S10 thionationToluene, reflux, 3h45-50>90

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